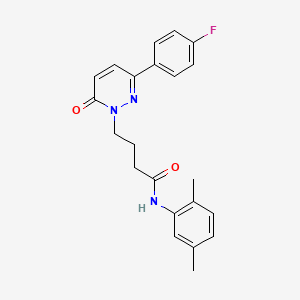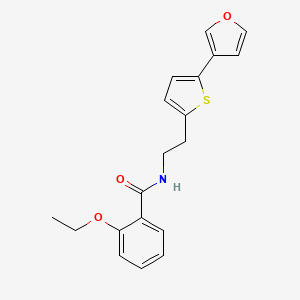
Methyl 2-fluoro-3-methoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and an ester functional group
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes such asEnhancer of zeste homolog 2 (EZH2) . EZH2 is a histone methyltransferase and a catalytic component of PRC2, which regulates gene expression through epigenetic machinery .
Mode of Action
For instance, EZH2 can alter downstream target genes’ expression by trimethylation of Lys-27 in histone 3 (H3K27me3) .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in dna methylation and demethylation .
Result of Action
Based on the potential target ezh2, it can be inferred that the compound might influence gene expression and potentially impact cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3-methoxyprop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of (Z)-2-fluoro-3-methoxyprop-2-enoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Methyl (E)-2-fluoro-3-methoxyprop-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of substituents.
Methyl 2-fluoro-3-methoxypropanoate: Lacks the double bond present in the original compound.
Ethyl (Z)-2-fluoro-3-methoxyprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate is unique due to its specific geometric configuration (Z-isomer) and the presence of both fluorine and methoxy groups
Eigenschaften
CAS-Nummer |
834883-98-6 |
|---|---|
Molekularformel |
C5H7FO3 |
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
methyl 2-fluoro-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7FO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |
InChI-Schlüssel |
GEYVOMKNBOZKKB-UHFFFAOYSA-N |
SMILES |
COC=C(C(=O)OC)F |
Kanonische SMILES |
COC=C(C(=O)OC)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)


![N-({4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2904251.png)
![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)

![2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2904256.png)
![2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2904257.png)


![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)
![2-Cyclopropyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2904264.png)

